5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloropyrimidine-4-carboxylic acid with 4-methylbenzyl mercaptan in the presence of a base, followed by the coupling with aniline under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .
Scientific Research Applications
5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(3-methylphenyl)-4-pyrimidinecarboxamide
- 5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole
Uniqueness
Compared to similar compounds, 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide stands out due to its specific structural features and the presence of the phenyl group, which can influence its reactivity and biological activity. Its unique combination of functional groups allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C19H16ClN3OS |
---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
5-chloro-2-[(4-methylphenyl)methylsulfanyl]-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H16ClN3OS/c1-13-7-9-14(10-8-13)12-25-19-21-11-16(20)17(23-19)18(24)22-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,24) |
InChI Key |
OBBCISVEKBPFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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